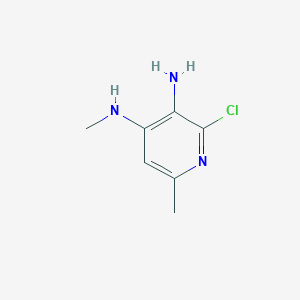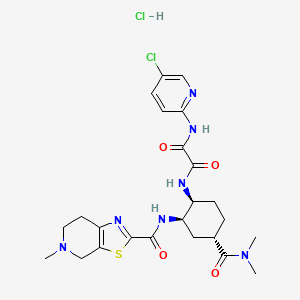![molecular formula C7H4ClNO B1600411 4-Chlorofuro[2,3-b]pyridine CAS No. 193624-86-1](/img/structure/B1600411.png)
4-Chlorofuro[2,3-b]pyridine
Vue d'ensemble
Description
“4-Chlorofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4ClNO . It is a derivative of furo[3,2-c]pyridine .
Synthesis Analysis
The synthesis of 4-Chlorofuro[2,3-b]pyridine and its derivatives has been reported in several studies . For instance, derivatives of 4H-chromene and chromeno[2,3-b]pyridine were efficiently prepared under microwave irradiation in a one-pot reaction . Another study reported the reaction of 4-chlorofuro[3,2-c]pyridine with boronic acid in the condition of Suzuki coupling reaction .
Molecular Structure Analysis
The molecular structure of 4-Chlorofuro[2,3-b]pyridine consists of a furo[3,2-c]pyridine core with a chlorine atom attached at the 4-position . The molecular weight of this compound is 153.57 .
Chemical Reactions Analysis
The chemical reactions involving 4-Chlorofuro[2,3-b]pyridine have been explored in several studies . For example, it has been used in Suzuki coupling reactions . Additionally, its derivatives have shown potential biological activities, including anti-inflammatory effects .
Physical And Chemical Properties Analysis
4-Chlorofuro[2,3-b]pyridine is a solid compound . It has a melting point of 40 - 42 °C . The density of this compound is 1.377 .
Applications De Recherche Scientifique
Antiviral and Anticancer Activities
4-Chlorofuro[2,3-b]pyridine: derivatives are structurally similar to DNA bases like adenine and guanine, which explains their effectiveness in drug design, particularly for antiviral and anticancer drugs . The compound’s ability to integrate into bioactive molecules makes it a valuable scaffold in medicinal chemistry.
Antituberculosis Agents
The unique structure of 4-Chlorofuro[2,3-b]pyridine has been utilized in the development of antituberculosis agents. Its incorporation into drug molecules can enhance solubility and lipophilicity, which are crucial properties for antituberculosis drugs .
Antibacterial and Antifungal Properties
Compounds containing 4-Chlorofuro[2,3-b]pyridine have shown promising antibacterial and antifungal activities. This is due to the compound’s ability to disrupt microbial cell processes, making it a potential candidate for new antibiotic drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of 4-Chlorofuro[2,3-b]pyridine derivatives make them suitable for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response and have been studied for their anti-aggregation and anticoagulant activities .
Cardiovascular Therapeutics
Derivatives of 4-Chlorofuro[2,3-b]pyridine have been explored for their cardiovascular activities. They can act as vasodilators and have potential applications in treating conditions like hypertension and other cardiovascular diseases .
Diuretic and Histamine Antagonist
The 4-Chlorofuro[2,3-b]pyridine scaffold is present in cicletanine, a diuretic drug used to treat hypertension. It also acts as a competitive histamine antagonist, which could be beneficial in allergic reactions and other histamine-related conditions .
Safety and Hazards
Orientations Futures
Future research could focus on the potential biological activities of 4-Chlorofuro[2,3-b]pyridine and its derivatives. For instance, derivatives of 4H-chromene and chromeno[2,3-b]pyridine have shown various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities . Therefore, these compounds may serve as structural templates in the design and development of new drugs .
Mécanisme D'action
Mode of Action
A study has shown that the chlorination reaction of aminoamides of the furo[2,3-b]pyridine series proceeds at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides . This suggests that 4-Chlorofuro[2,3-b]pyridine may interact with its targets through a similar mechanism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Chlorofuro[2,3-b]pyridine, it is recommended to be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Propriétés
IUPAC Name |
4-chlorofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOVZZEMSGHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445616 | |
| Record name | 4-Chlorofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorofuro[2,3-b]pyridine | |
CAS RN |
193624-86-1 | |
| Record name | 4-Chlorofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)










![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)